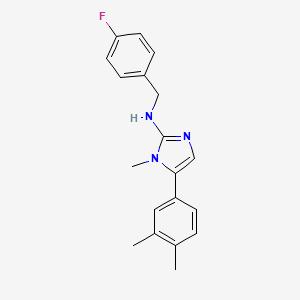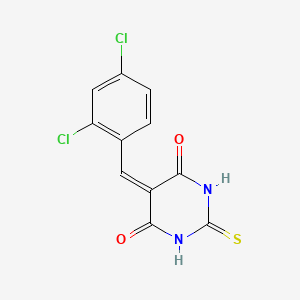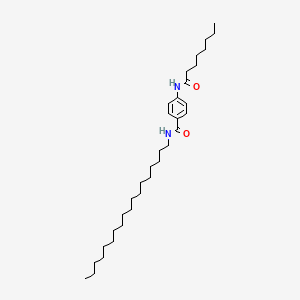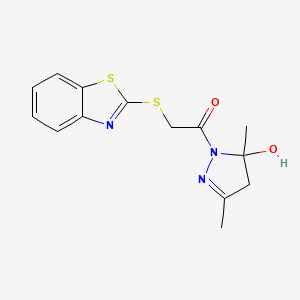
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethylphenyl group, a fluorobenzyl group, and a methylimidazole moiety
準備方法
The synthesis of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable precursor with formamide under acidic conditions.
Introduction of the dimethylphenyl group: This step involves the alkylation of the imidazole ring with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the fluorobenzyl group: The final step involves the nucleophilic substitution reaction between the intermediate product and 4-fluorobenzyl bromide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.
科学的研究の応用
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenylimidazole: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)-1-methylimidazole:
5-(3,4-Dimethylphenyl)-1-methylimidazole: Lacks the fluorobenzyl group, affecting its overall chemical behavior and biological activity.
The presence of both the dimethylphenyl and fluorobenzyl groups in this compound contributes to its unique properties and distinguishes it from other similar compounds.
特性
分子式 |
C19H20FN3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C19H20FN3/c1-13-4-7-16(10-14(13)2)18-12-22-19(23(18)3)21-11-15-5-8-17(20)9-6-15/h4-10,12H,11H2,1-3H3,(H,21,22) |
InChIキー |
JCIZNUWAUXDYKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15020727.png)
![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B15020732.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15020741.png)
![Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate](/img/structure/B15020748.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
![2-[1-(Butan-2-yl)-5,5-dimethyl-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B15020758.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B15020772.png)

![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

